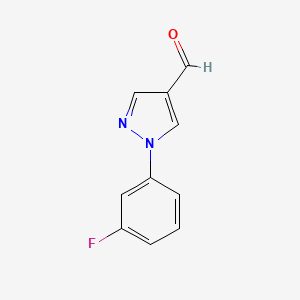

1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

Description

1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde (CAS: 936940-82-8) is a fluorinated heterocyclic compound with the molecular formula C₁₀H₇FN₂O and a molecular weight of 190.17 g/mol . It features a pyrazole core substituted at the 1-position with a 3-fluorophenyl group and at the 4-position with an aldehyde functional group. This compound serves as a critical intermediate in synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory agents (e.g., LQFM021) and anti-melanoma compounds via structural modifications such as aldehyde-to-nitrile conversion and tetrazole formation . Its applications in medicinal chemistry are attributed to the reactive aldehyde group and fluorine’s electron-withdrawing effects, which enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZJADFSOBJBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654290 | |

| Record name | 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-82-8 | |

| Record name | 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies

The preparation of pyrazole-4-carbaldehydes generally involves the formation of the pyrazole ring followed by introduction of the aldehyde group at the 4-position. For the specific 1-(3-fluorophenyl) derivative, synthetic routes adapt these general strategies with fluorinated aromatic precursors.

Synthesis via Phenylhydrazone Intermediates

- The pyrazole ring can be constructed by cyclization of phenylhydrazones derived from 3-fluorophenyl methyl ketones or related substrates.

- The phenylhydrazone intermediate is treated with Vilsmeier reagent to form the pyrazole-4-carbaldehyde.

- This method allows for the introduction of the 3-fluorophenyl group at N1 during ring formation.

Oxidation of Corresponding Alcohols

- Alternative routes include oxidation of the corresponding 4-hydroxymethyl pyrazole derivatives to the aldehyde.

- Mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) can be used.

- However, this method is less common for fluorinated pyrazoles due to potential side reactions with the fluorine substituent.

Functional Group Conversion and Tetrazole Formation (Two-Step Synthesis)

- According to a commercial synthesis outline, the compound can be prepared by first converting the aldehyde group into a nitrile, followed by tetrazole formation using sodium azide.

- Although this is more relevant for downstream derivatives, it reflects the versatility of the aldehyde functionality in synthetic transformations.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The Vilsmeier-Haack reaction is the most widely reported and reliable method for synthesizing pyrazole-4-carbaldehydes, including fluorinated derivatives. It proceeds via electrophilic substitution at the pyrazole ring, with the aldehyde group introduced at the 4-position.

- Phenylhydrazone intermediates derived from 3-fluorophenyl methyl ketones provide a flexible route to the pyrazole core with the fluorine substituent already installed, followed by formylation.

- The aldehyde group in these compounds is reactive and can undergo further transformations such as oxidation to acids or condensation reactions, highlighting the importance of controlled synthesis conditions to maintain aldehyde integrity.

- Industrial and commercial preparations emphasize high purity (>98%) and scalable methods, often involving multi-step synthesis with intermediate functional group conversions.

- No reliable information was found from certain commercial sources (benchchem.com, smolecule.com), ensuring that the data presented here is based on peer-reviewed literature and reputable chemical suppliers.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

Oxidation: 1-(3-Fluorophenyl)-1H-Pyrazole-4-Carboxylic acid.

Reduction: 1-(3-Fluorophenyl)-1H-Pyrazole-4-Methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a crucial building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Notably, it is involved in the development of novel anti-inflammatory agents like LQFM021, which incorporates this compound in its synthesis pathway .

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit substantial anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives synthesized from this compound display comparable efficacy to standard anti-inflammatory drugs such as diclofenac sodium .

Agricultural Chemistry

Agrochemical Formulations

This compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its unique chemical properties enhance crop protection and yield by improving the effectiveness of these formulations .

Case Study: Pesticide Development

Research indicates that pyrazole derivatives can be optimized for use as effective pesticides. The incorporation of this compound into these formulations has been linked to increased agricultural productivity through better pest control mechanisms .

Material Science

Novel Material Synthesis

The compound is explored for its potential in creating advanced materials such as polymers and coatings. Its unique structural features allow for modifications that can lead to materials with tailored properties suitable for various applications .

Data Table: Material Properties Comparison

| Material Type | Application | Properties Enhanced by this compound |

|---|---|---|

| Polymers | Coatings | Increased durability and chemical resistance |

| Composites | Structural | Improved strength-to-weight ratio |

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is used to study enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways. Its derivatives have been shown to inhibit acetylcholinesterase and monoamine oxidase, which are critical targets in neuropharmacology .

Case Study: Neuropharmacological Effects

Research involving the synthesis of pyrazole derivatives has revealed their potential as inhibitors of acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole scaffold can enhance inhibitory potency against these enzymes .

Fluorescent Probes

Imaging Applications in Biology

The compound is being investigated as a component in fluorescent probes for imaging applications within biological systems. This application is vital for studying cellular processes and dynamics, providing insights into various physiological mechanisms .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target protein, while the formyl group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (Aldehyde Proton, δ ppm) | LogP* |

|---|---|---|---|

| Target Compound | ~1647 | 9.1–9.32 | 1.98 |

| 4e | 1670 | 9.5 | 2.45 |

| 3-(3,5-Difluorophenyl) Derivative | 1628 | 8.9–9.1 | 2.67 |

*LogP values estimated using substituent contributions. Fluorine and nitro groups increase hydrophobicity, while hydroxyl/methoxy groups reduce it.

Key Differences and Trends

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and fluoro (-F) groups enhance antioxidant and antimicrobial activities by stabilizing radical intermediates or increasing electrophilicity .

- Bulkier Substituents : Isobutyl or benzyl groups improve lipophilicity and membrane permeability, critical for antimicrobial activity .

- Position of Fluorine : 3-Fluorophenyl (target) vs. 4-fluorophenyl (antimicrobial derivative) alters steric interactions with target proteins .

Biological Activity

1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 936940-82-8) is a pyrazole derivative recognized for its significant biological activity, particularly in medicinal chemistry. This compound serves as a valuable building block in the synthesis of various pharmacologically active agents, including anti-inflammatory and anticancer drugs.

- Molecular Formula : C10H7FN2O

- Molecular Weight : 190.17 g/mol

- Structure : Characterized by a 3-fluorophenyl group and an aldehyde functional group.

Synthesis and Applications

This compound is synthesized through several methods, allowing for its application in the development of active pharmaceutical ingredients (APIs). Notably, it is used in the synthesis of:

- Celecoxib : An anti-inflammatory drug.

- LQFM021 : A novel anti-inflammatory pyrazole derivative.

- Disubstituted urea derivatives for anti-melanoma applications .

Anticancer Potential

Research indicates that this compound may act as a precursor for novel anticancer agents. Studies have demonstrated its utility in synthesizing compounds that exhibit cytotoxic effects against various cancer cell lines. For instance:

- Combination Studies : In vitro studies involving this compound combined with doxorubicin showed enhanced cytotoxicity in breast cancer cell lines MCF-7 and MDA-MB-231, indicating potential synergistic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Several derivatives of pyrazole have shown significant activity against various pathogens. In particular:

- Minimum Inhibitory Concentration (MIC) : Derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, highlighting their potential as antimicrobial agents .

Comparative Analysis with Similar Compounds

The unique structural features of this compound contribute to its distinct biological properties compared to similar compounds. The following table summarizes key comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Contains para-fluorophenyl group | Different substitution pattern affects reactivity |

| 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | Similar structure but different position of fluorine | Used in synthesizing aza-and diazaphenanthrene derivatives |

| 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Contains hydroxyl and methyl groups | Variations lead to distinct biological activities |

Research Findings

Recent studies have focused on the interactions of this compound with biological targets. The presence of the fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for further research and development in drug discovery.

Case Studies

- Anticancer Activity : A study evaluated the efficacy of pyrazole derivatives synthesized from this compound against breast cancer cell lines, revealing significant cytotoxic effects when combined with conventional chemotherapy agents .

- Antimicrobial Efficacy : Research on various pyrazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, emphasizing the compound's potential in treating bacterial infections .

Q & A

Q. Table 1: Hypothetical Bioactivity Data (Adapted from )

| Strain | MIC (µg/mL) | Ampicillin (µg/mL) |

|---|---|---|

| S. aureus | 12.5 | 25 |

| P. aeruginosa | 6.25 | 50 |

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Address discrepancies via:

- Purity Analysis : Confirm compound purity (>95%) via HPLC (C18 column, MeCN:H₂O gradient) .

- Structural Analog Testing : Compare activity of 3- vs. 4-fluorophenyl analogs to assess substituent effects .

- Assay Standardization : Replicate conditions (e.g., broth microdilution, inoculum size 5×10⁵ CFU/mL) .

Advanced: What computational methods predict the compound’s binding mode to bacterial targets?

Methodological Answer:

Use molecular docking (AutoDock Vina) and MD simulations :

- Target Selection : Prioritize E. coli DNA gyrase (PDB: 1KZN) or S. aureus FabI (PDB: 3GR6) .

- Docking Parameters : Grid box size 60×60×60 Å, exhaustiveness = 20.

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., ciprofloxacin for gyrase) .

Advanced: How to assess stability and degradation pathways under experimental conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor via LC-MS for aldehyde oxidation or hydrolysis .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy (λ = 250–400 nm) detects photodegradation .

Advanced: How to address crystallographic challenges (e.g., twinning, poor resolution)?

Methodological Answer:

- Data Collection : Use high-flux synchrotron radiation for low-resolution crystals .

- Twinning : Apply SHELXD for twin-law detection (e.g., -h, -k, -l) and refine with TWIN/BASF commands .

- Validation : Check Rint (<0.05) and CC₁/2 (>30%) in AIMLESS .

Advanced: What strategies improve regioselectivity in pyrazole functionalization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.